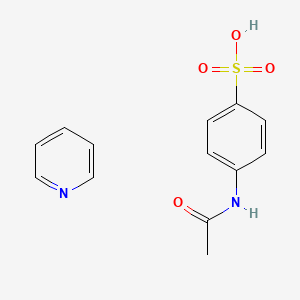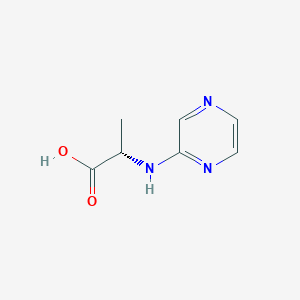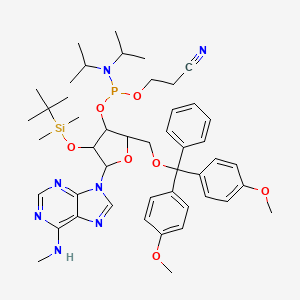
N6-Me-rACEphosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Me-rACEphosphoramidite, also known as N6-methyladenosine phosphoramidite, is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly significant in the field of epigenetics and RNA biology due to its role in RNA modifications. N6-methyladenosine is the most abundant internal modification in messenger RNA (mRNA) and plays a crucial role in regulating gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Me-rACEphosphoramidite typically involves the methylation of adenosine at the N6 position. One common method starts with the protection of the hydroxyl groups of adenosine using silyl protecting groups. The exocyclic amine is then protected by benzoylation or acetylation. The key step involves a BOP-mediated S_NAr reaction, where the protected adenosine is reacted with methylamine to introduce the methyl group at the N6 position .
Industrial Production Methods
In industrial settings, the synthesis of this compound is often automated to ensure high yield and purity. The process involves the use of automated oligonucleotide synthesizers, which can efficiently incorporate the phosphoramidite into oligonucleotides. The phosphoramidite is typically stored under refrigerated conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N6-Me-rACEphosphoramidite undergoes various chemical reactions, including:
Substitution: The replacement of hydrogen atoms with other functional groups.
Oxidation and Reduction: Although less common, these reactions can occur under specific conditions.
Common Reagents and Conditions
Methylating Agents: Methyl methanesulfonate and dimethyl sulfate are commonly used methylating agents.
Protecting Groups: Silyl and acetyl protecting groups are used to prevent unwanted reactions during synthesis.
Reaction Conditions: Reactions are typically carried out in anhydrous acetonitrile under controlled temperatures to ensure high yield and purity.
Major Products Formed
The primary product formed from these reactions is N6-methyladenosine, which can be further modified to produce various oligonucleotides used in research and therapeutic applications .
Scientific Research Applications
N6-Me-rACEphosphoramidite has a wide range of applications in scientific research:
Mechanism of Action
N6-Me-rACEphosphoramidite exerts its effects by introducing a methyl group at the N6 position of adenosine in RNA. This modification affects the stability, splicing, and translation of the modified RNA. The methyl group can alter the hydrophobicity, stacking properties, and hydrogen bonding of the nucleobase, leading to changes in RNA structure and function .
Comparison with Similar Compounds
Similar Compounds
N6-Methyl-A-CE Phosphoramidite: Similar to N6-Me-rACEphosphoramidite but used for different types of RNA modifications.
O6-Me-dG-CE Phosphoramidite: Another methylated nucleoside used in DNA synthesis.
O4-Me-dT-CE Phosphoramidite: Used for introducing methyl groups into thymidine.
Uniqueness
This compound is unique due to its specific role in RNA modifications and its widespread presence in mRNA. Its ability to regulate gene expression through methylation makes it a valuable tool in both basic research and therapeutic applications .
Properties
Molecular Formula |
C47H64N7O7PSi |
|---|---|
Molecular Weight |
898.1 g/mol |
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C47H64N7O7PSi/c1-32(2)54(33(3)4)62(58-28-16-27-48)60-41-39(59-45(42(41)61-63(11,12)46(5,6)7)53-31-52-40-43(49-8)50-30-51-44(40)53)29-57-47(34-17-14-13-15-18-34,35-19-23-37(55-9)24-20-35)36-21-25-38(56-10)26-22-36/h13-15,17-26,30-33,39,41-42,45H,16,28-29H2,1-12H3,(H,49,50,51) |
InChI Key |
GPLFLRPEMRRWIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid](/img/structure/B12293943.png)
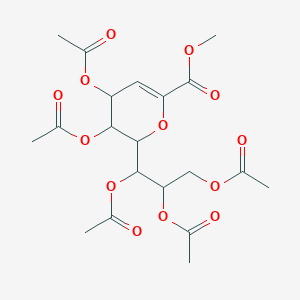
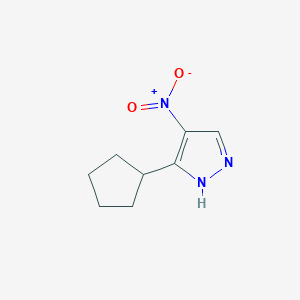

![2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyacetic acid](/img/structure/B12293961.png)
![methyl 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12293963.png)
![1-(17,20-Dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-hydroxyethanone](/img/structure/B12293984.png)
![Benzenepentanoic acid,g-[[[2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl][(1-oxobutoxy)methyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-a-methyl-, (aS,gR)-](/img/structure/B12293992.png)
![3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12293996.png)
![N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B12294017.png)

![2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid](/img/structure/B12294029.png)
